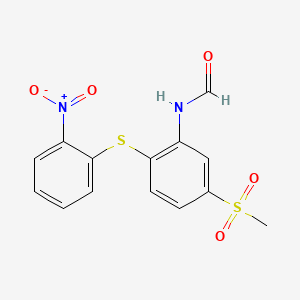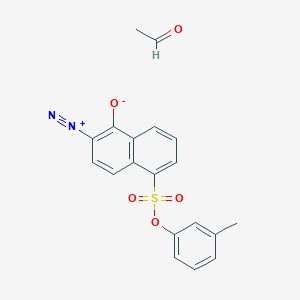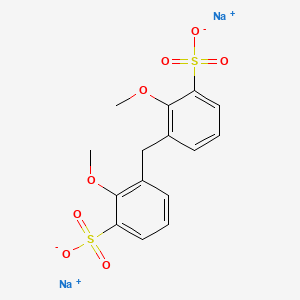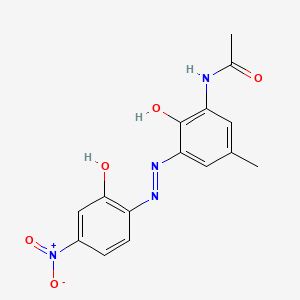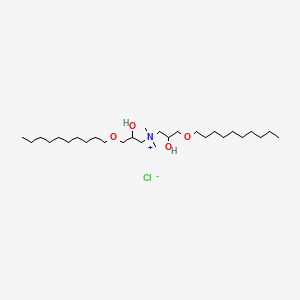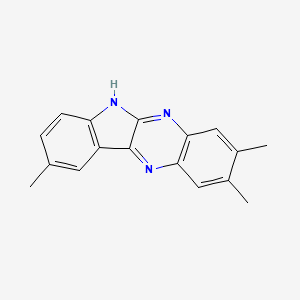
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indoloquinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of a catalyst. For 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline, the process may include the use of specific methylating agents to introduce the methyl groups at the 2, 3, and 9 positions . Common catalysts used in these reactions include Brønsted acids such as acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production methods for indoloquinoxaline derivatives often rely on scalable synthetic routes that can be performed under mild conditions. Microwave irradiation and the use of nanoparticles as catalysts have been explored to enhance the efficiency and yield of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole or quinoxaline rings, often using halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting multidrug-resistant cancer cells.
Industry: Utilized in the development of optoelectronic devices and as a component in redox flow batteries.
Mécanisme D'action
The primary mechanism of action for 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting replication and transcription . The compound’s ability to stabilize the DNA duplex and interact with specific molecular targets makes it a potent agent in various biological applications .
Comparaison Avec Des Composés Similaires
6H-Indolo(2,3-b)quinoxaline: Shares a similar core structure but lacks the methyl groups at the 2, 3, and 9 positions.
9-Fluoro-6H-indolo(2,3-b)quinoxaline: Contains a fluorine atom at the 9 position instead of a methyl group.
Uniqueness: 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
70038-77-6 |
|---|---|
Formule moléculaire |
C17H15N3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2,3,9-trimethyl-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H15N3/c1-9-4-5-13-12(6-9)16-17(19-13)20-15-8-11(3)10(2)7-14(15)18-16/h4-8H,1-3H3,(H,19,20) |
Clé InChI |
GWXPMSIDYFWQCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=NC4=C(C=C(C(=C4)C)C)N=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


